

Spectroscopic Data of Tert-butyl 4-fluoro-2-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Tert-butyl 4-fluoro-2-nitrobenzoate**

Cat. No.: **B1441407**

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This technical guide provides a comprehensive analysis of the expected spectroscopic data for **tert-butyl 4-fluoro-2-nitrobenzoate**, a key intermediate in pharmaceutical and materials science research.^[1] While a complete set of experimentally verified spectra for this specific molecule is not readily available in the public domain, this document, grounded in established principles of spectroscopy and data from structurally analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound for identification, purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Overview

Tert-butyl 4-fluoro-2-nitrobenzoate ($C_{11}H_{12}FNO_4$, Molecular Weight: 241.22 g/mol) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.^{[2][3]} The presence of a tert-butyl ester, a fluorine atom, and a nitro group on the aromatic ring creates a rich dataset across various spectroscopic techniques. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **tert-butyl 4-fluoro-2-nitrobenzoate** in solution. By analyzing the 1H , ^{13}C , and ^{19}F NMR spectra, we can determine the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol (NMR)

A standard protocol for acquiring high-quality NMR spectra of **tert-butyl 4-fluoro-2-nitrobenzoate** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR to reference the chemical shifts to 0 ppm. For ^{19}F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ^1H) to achieve optimal signal dispersion and resolution.
- **Data Acquisition:** Acquire standard one-dimensional ^1H , $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled), and $^{19}\text{F}\{^1\text{H}\}$ (proton-decoupled) spectra. For unambiguous assignments, two-dimensional experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The electron-withdrawing nature of the nitro and fluoro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	dd	1H	H-3
~ 7.8 - 8.0	dd	1H	H-5
~ 7.4 - 7.6	t	1H	H-6
~ 1.6	s	9H	-C(CH ₃) ₃

Interpretation:

- The aromatic region will display a complex splitting pattern due to ^1H - ^1H and ^1H - ^{19}F couplings.
- H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
- H-5: This proton is ortho to the fluorine atom and meta to the nitro group. It will also be a doublet of doublets, coupling with H-3 and H-6.
- H-6: This proton is meta to both the fluorine and the nitro group and will likely appear as a triplet due to coupling with H-5 and the fluorine at C-4.
- Tert-butyl group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield chemical shift.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ^{13}C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~ 164	C=O (ester)
~ 160 (d)	C-4 (^1JCF)
~ 148	C-2
~ 135	C-1
~ 125 (d)	C-6 (^2JCF)
~ 118 (d)	C-5 (^2JCF)
~ 115 (d)	C-3 (^3JCF)
~ 84	-C(CH ₃) ₃
~ 28	-C(CH ₃) ₃

Interpretation:

- The carbonyl carbon of the ester will appear at a downfield chemical shift.
- The carbon atoms attached to or near the fluorine atom will exhibit splitting due to C-F coupling. The direct one-bond coupling (^1JCF) for C-4 will be the largest. Two-bond (^2JCF) and three-bond (^3JCF) couplings will also be observed for C-5, C-6, and C-3.
- The carbon bearing the nitro group (C-2) will be significantly deshielded.
- The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

Predicted ^{19}F NMR Spectrum

The ^{19}F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring.

Predicted ^{19}F NMR Data (376 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -120	m

Interpretation:

- The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the ring.^{[4][5]} Aromatic fluorine chemical shifts typically appear in this region. The electron-withdrawing nitro and ester groups will impact the precise chemical shift.
- The signal will be a multiplet due to coupling with the ortho and meta protons (H-3 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **tert-butyl 4-fluoro-2-nitrobenzoate** will be dominated by strong absorptions from the carbonyl group of the ester and the nitro group.

Experimental Protocol (IR)

A standard protocol for acquiring an FT-IR spectrum is as follows:

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded.

Predicted IR Spectrum

Predicted Major IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2980 - 2850	Medium	Aliphatic C-H stretch (tert-butyl)
~ 1730 - 1715	Strong	C=O stretch (ester)
~ 1600, 1475	Medium	Aromatic C=C stretch
~ 1530 - 1500	Strong	Asymmetric NO ₂ stretch
~ 1350 - 1330	Strong	Symmetric NO ₂ stretch
~ 1300 - 1250	Strong	C-O stretch (ester)
~ 1200 - 1150	Strong	C-F stretch

Interpretation:

- The most characteristic peaks will be the strong C=O stretching vibration of the aromatic ester and the two strong stretching vibrations of the nitro group.
- The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations.
- The aliphatic C-H stretches from the tert-butyl group will also be present.
- The C-F stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol (MS)

A common method for analyzing a compound like **tert-butyl 4-fluoro-2-nitrobenzoate** is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities.
- **Ionization:** The separated compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) in an EI source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

Predicted Key Fragments (EI-MS):

m/z	Proposed Fragment
241	[M] ⁺ (Molecular ion)
185	[M - C ₄ H ₈] ⁺
168	[M - C ₄ H ₉ O] ⁺
139	[M - C ₄ H ₈ - NO ₂] ⁺
57	[C ₄ H ₉] ⁺

Interpretation:

- **Molecular Ion ([M]⁺):** The molecular ion peak at m/z 241 should be observable, confirming the molecular weight of the compound.
- **Loss of Isobutylene:** A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a peak at m/z 185, corresponding to the protonated 4-fluoro-2-nitrobenzoic acid.
- **Loss of a tert-Butoxy Radical:** Cleavage of the ester bond can lead to the loss of a tert-butoxy radical (C₄H₉O, 73 Da), resulting in an acylium ion at m/z 168.

- Loss of the Nitro Group: The nitro group can be lost as NO_2 (46 Da) from the fragment at m/z 185, giving a peak at m/z 139.
- tert-Butyl Cation: A characteristic and often abundant peak at m/z 57 corresponds to the stable tert-butyl cation ($[\text{C}_4\text{H}_9]^+$).

Data Summary and Visualization

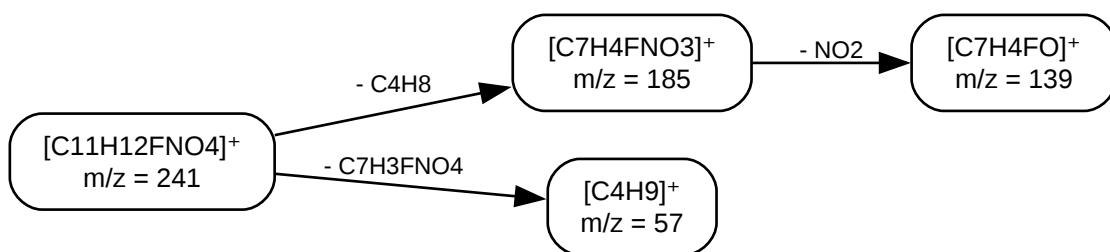
Summary of Predicted Spectroscopic Data:

Technique	Key Features
^1H NMR	Aromatic protons (~7.4-8.3 ppm), tert-butyl singlet (~1.6 ppm)
^{13}C NMR	Ester carbonyl (~164 ppm), aromatic carbons (~115-160 ppm), tert-butyl carbons (~28, 84 ppm)
^{19}F NMR	Single multiplet (~ -110 to -120 ppm)
IR	Strong $\text{C}=\text{O}$ stretch ($\sim 1720 \text{ cm}^{-1}$), strong asymmetric and symmetric NO_2 stretches ($\sim 1520, \sim 1340 \text{ cm}^{-1}$)
MS	Molecular ion at m/z 241, characteristic fragments at m/z 185, 168, 139, and 57

Molecular Structure of **Tert-butyl 4-fluoro-2-nitrobenzoate**:

Caption: Molecular structure of **Tert-butyl 4-fluoro-2-nitrobenzoate**.

Predicted Mass Spectrometry Fragmentation Pathway:



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Caption: Key fragmentation pathways of **Tert-butyl 4-fluoro-2-nitrobenzoate** in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **tert-butyl 4-fluoro-2-nitrobenzoate**. The combination of these spectroscopic techniques offers a powerful and self-validating system for the structural confirmation and purity assessment of this important chemical intermediate. The predicted data, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It is recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive structural elucidation.

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